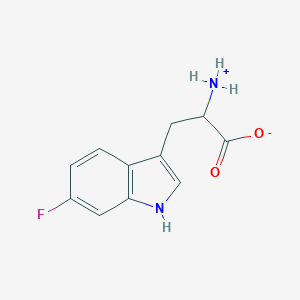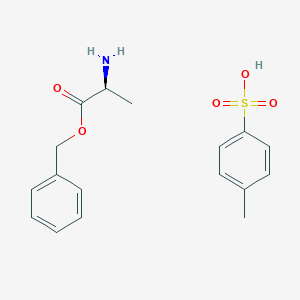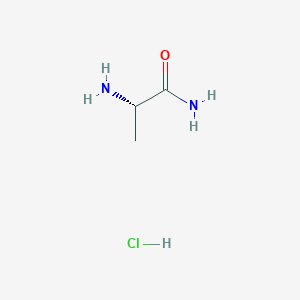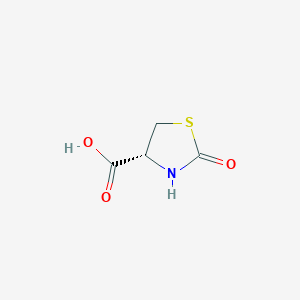
6-Fluoro-DL-triptófano
Descripción general
Descripción
6-Fluoro-DL-tryptophan (6-F-TRP) is a serotonin (5-HT) synthesis inhibitor . It is metabolized in the brain and may be useful for tracing neuronal serotoninergic pools . It is used as a competitive inhibitor of tryptophan binding to albumin and passage through the blood-brain barrier (BBB) .
Synthesis Analysis
6-Fluoro-DL-tryptophan is metabolized in the brain . It has specific effects on the rat brain serotoninergic pathway .Molecular Structure Analysis
The molecular formula of 6-Fluoro-DL-tryptophan is C11H11FN2O2 . Its molecular weight is 222.2156 . The IUPAC Standard InChI is InChI=1S/C11H11FN2O2/c12-7-1-2-8-6 (3-9 (13)11 (15)16)5-14-10 (8)4-7/h1-2,4-5,9,14H,3,13H2, (H,15,16) .Chemical Reactions Analysis
6-Fluoro-DL-tryptophan is a serotonin synthesis inhibitor . It can behave as a substrate for the serotonin neural transporter for passage through the blood-brain barrier .Physical And Chemical Properties Analysis
The molecular formula of 6-Fluoro-DL-tryptophan is C11H11FN2O2 . Its molecular weight is 222.2156 . The IUPAC Standard InChI is InChI=1S/C11H11FN2O2/c12-7-1-2-8-6 (3-9 (13)11 (15)16)5-14-10 (8)4-7/h1-2,4-5,9,14H,3,13H2, (H,15,16) .Aplicaciones Científicas De Investigación
6-Fluoro-DL-triptófano: Un análisis exhaustivo de las aplicaciones de investigación científica
Inhibición de la síntesis de serotonina: this compound actúa como un inhibidor de la síntesis de serotonina, que se metaboliza en el cerebro. Esta propiedad lo hace útil para rastrear los depósitos neuronales serotoninérgicos, proporcionando información sobre el funcionamiento de la serotonina en varios procesos neurológicos .
Competencia de unión a la albúmina: Actúa como un inhibidor competitivo de la unión de triptófano a la albúmina. Esta aplicación es significativa en estudios relacionados con el transporte de triptófano a través de la barrera hematoencefálica, afectando su disponibilidad en el cerebro .
Estudios de transporte de neurotransmisores: this compound se utiliza en la investigación para comprender los mecanismos de transporte de los neurotransmisores, particularmente la serotonina, a través de las sinapsis neuronales .
Neurofarmacología: En la investigación neurofarmacológica, this compound se utiliza para estudiar los efectos de los niveles alterados de serotonina en el comportamiento y los trastornos del estado de ánimo .
Análisis de vías metabólicas: Este compuesto está involucrado en estudios que examinan las vías metabólicas de la serotonina y los neurotransmisores relacionados, lo que puede conducir al desarrollo de nuevos fármacos terapéuticos .
Neuroimagen: Los investigadores utilizan this compound en neuroimagen para visualizar y medir la actividad serotoninérgica dentro del cerebro, lo que ayuda en el diagnóstico y tratamiento de los trastornos neurológicos .
Investigación de trastornos neurológicos: Es fundamental para investigar el papel de la serotonina en los trastornos neurológicos como la depresión, la ansiedad y la esquizofrenia
Mecanismo De Acción
Target of Action
6-Fluoro-DL-tryptophan is primarily targeted at the serotonin synthesis pathway . It acts as a serotonin synthesis inhibitor , affecting the production of serotonin, a monoamine neurotransmitter that is biochemically derived from tryptophan .
Mode of Action
The compound interacts with its targets by inhibiting the synthesis of serotonin . It is used as a competitive inhibitor of tryptophan binding to albumin . This means it competes with tryptophan for the same binding site, thereby reducing the amount of tryptophan that can bind to albumin.
Biochemical Pathways
6-Fluoro-DL-tryptophan affects the serotonin synthesis pathway . Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that is biochemically derived from tryptophan . By inhibiting the synthesis of serotonin, 6-Fluoro-DL-tryptophan can impact various biochemical pathways that rely on serotonin.
Pharmacokinetics
It can behave as a substrate for the serotonin neural transporter, which allows it to pass through the blood-brain barrier .
Result of Action
The primary molecular effect of 6-Fluoro-DL-tryptophan’s action is a reduction in the synthesis of serotonin . This leads to a transient depletion of serotonin in the brain . The cellular effects can vary, but generally, a decrease in serotonin levels can affect mood, sleep, appetite, and other physiological processes.
Action Environment
The action, efficacy, and stability of 6-Fluoro-DL-tryptophan can be influenced by various environmental factorsFor instance, the competitive inhibition of tryptophan binding to albumin suggests that the concentration of tryptophan in the environment could influence the efficacy of 6-Fluoro-DL-tryptophan .
Safety and Hazards
Avoid all personal contact, including inhalation . Wear protective clothing when the risk of exposure occurs . Use in a well-ventilated area . Prevent concentration in hollows and sumps . Do not enter confined spaces until the atmosphere has been checked . Do not allow material to contact humans, exposed food, or food utensils .
Propiedades
IUPAC Name |
2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEXGEAJNZRQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00874167 | |
| Record name | 6-Fluorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7730-20-3, 343-92-0 | |
| Record name | 6-Fluorotryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7730-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluorotryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Fluorotryptophan, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007730203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7730-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-fluoro-DL-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-FLUOROTRYPTOPHAN, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I7LZ8M32B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-Fluoro-DL-tryptophan interact with its target and what are the downstream effects?
A: 6-Fluoro-DL-tryptophan acts as an inhibitor of anthranilate synthase (AS), a key enzyme in the biosynthesis of tryptophan and tryptophan-derived compounds like avenanthramides. [] This inhibition occurs due to the structural similarity of 6-Fluoro-DL-tryptophan to the natural feedback inhibitor, L-tryptophan. In oats, inhibiting AS with 6-Fluoro-DL-tryptophan prevents the accumulation of avenanthramide A, demonstrating the compound's impact on the biosynthetic pathway. [] Similar inhibitory effects have been observed on 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHP synthase), another enzyme involved in the biosynthesis of aromatic amino acids, in Intrasporangium sp. [] This inhibition suggests a potential role of 6-Fluoro-DL-tryptophan in influencing the shikimate pathway, which is responsible for the synthesis of aromatic amino acids in bacteria, fungi, and plants.
Q2: What is known about the structural characterization of 6-Fluoro-DL-tryptophan?
A: 6-Fluoro-DL-tryptophan is a halogenated analog of tryptophan where a fluorine atom replaces a hydrogen atom at the 6th position of the indole ring. While the exact spectroscopic data was not provided in the provided papers, research indicates that halogenated tryptophan analogs, including 6-Fluoro-DL-tryptophan, exhibit red-shifted phosphorescence emission spectra compared to tryptophan when embedded in glassy powders of freeze-dried sucrose. [] This shift suggests alterations in the electronic structure and excited state properties due to the fluorine substitution.
Q3: How does the structure of 6-Fluoro-DL-tryptophan impact its activity compared to L-tryptophan or other analogs?
A: The position of the fluorine atom on the indole ring significantly influences the biological activity of 6-Fluoro-DL-tryptophan. Studies on the direct separation of tryptophan analogs using reversed-phase liquid chromatography with a heptakis(3-O-methyl)-β-cyclodextrin stationary phase showed that substitution at the 6-position, as in 6-Fluoro-DL-tryptophan, significantly increased both retention time and enantioselectivity compared to other substitutions. [] This indicates that the fluorine atom at the 6-position enhances the interaction with the stationary phase, potentially through altered hydrophobic interactions or steric effects. Additionally, research on anthranilate synthase activity showed that while 6-Fluoro-DL-tryptophan inhibits the enzyme, D-tryptophan has no effect. [] This highlights the importance of stereochemistry and the specific substitution pattern for effective inhibition of AS.
Q4: What is known about the pharmacokinetics of 6-Fluoro-DL-tryptophan, specifically its interactions with albumin and brain uptake?
A: Research indicates that 6-Fluoro-DL-tryptophan competes with L-tryptophan for binding to albumin, a protein responsible for transporting various substances in the blood. [] This competition suggests that 6-Fluoro-DL-tryptophan can interact with the same binding sites on albumin as L-tryptophan, potentially influencing its distribution and availability. Furthermore, studies on the metabolism of 6-Fluoro-DL-tryptophan and its effects on the rat brain serotonergic pathway suggest that it can cross the blood-brain barrier, a crucial factor for compounds intended to exert effects on the central nervous system. []
Q5: Are there analytical methods to study 6-Fluoro-DL-tryptophan?
A: While specific analytical methods for 6-Fluoro-DL-tryptophan were not detailed in the provided abstracts, Raman and fluorescence spectroscopy have been explored as techniques for qualitative and quantitative analysis of fluoroorganic aromatic compounds, including similar molecules. [] These techniques, utilizing pulsed copper vapor lasers for excitation, can identify different fluoroorganic molecules in mixtures and pure samples. Additionally, reversed-phase liquid chromatography with specific chiral stationary phases has proven effective in separating and analyzing various tryptophan analogs, including 6-Fluoro-DL-tryptophan. [] This technique allows for the differentiation and quantification of enantiomers, providing valuable insights into the stereochemical aspects of these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















